beta-Caryophyllene-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Caryophyllene-d2: is a deuterated form of beta-Caryophyllene, a natural bicyclic sesquiterpene. Beta-Caryophyllene is known for its presence in various essential oils, particularly in clove, black pepper, and cannabis. It is a selective phytocannabinoid agonist of type 2 receptors (CB2-R) and is non-psychogenic due to its lack of affinity for cannabinoid receptor type 1 (CB1) .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Caryophyllene-d2 can be synthesized through the deuteration of beta-Caryophyllene. The process involves the replacement of hydrogen atoms with deuterium. This can be achieved using deuterated reagents under specific reaction conditions. For instance, the use of deuterated solvents and catalysts can facilitate the incorporation of deuterium into the beta-Caryophyllene molecule .
Industrial Production Methods: : Industrial production of this compound involves the use of engineered microbial strains. For example, Escherichia coli can be genetically modified to produce beta-Caryophyllene, which can then be subjected to deuteration. This method allows for large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions: : Beta-Caryophyllene-d2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form caryophyllene oxide.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products
Oxidation: Caryophyllene oxide.
Reduction: Reduced forms of this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Beta-Caryophyllene-d2 has a wide range of scientific research applications:
Mechanism of Action
Beta-Caryophyllene-d2 exerts its effects primarily through the activation of cannabinoid receptor type 2 (CB2-R). This activation leads to the inhibition of inflammatory mediators such as inducible nitric oxide synthase (iNOS), Interleukin 1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α). The compound also activates peroxisome proliferator-activated receptors alpha (PPAR-α) and gamma (PPAR-γ), which play a role in regulating inflammation and metabolism .
Comparison with Similar Compounds
Similar Compounds
Caryophyllene oxide: An oxidized derivative of beta-Caryophyllene with similar biological activities.
Alpha-Caryophyllene: Another isomer of caryophyllene with distinct chemical properties.
Gamma-Caryophyllene: A less common isomer with unique structural features.
Uniqueness: : Beta-Caryophyllene-d2 is unique due to its deuterated nature, which enhances its stability and allows for detailed studies on its pharmacokinetics and metabolic pathways. The deuteration also provides insights into the isotope effects on its biological activities .
Properties
Molecular Formula |
C15H24 |
---|---|
Molecular Weight |
206.36 g/mol |
IUPAC Name |
(1R,4Z,9S)-8-(dideuteriomethylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene |
InChI |
InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/b11-6-/t13-,14-/m1/s1/i2D2 |
InChI Key |
NPNUFJAVOOONJE-DUOVYBGSSA-N |
Isomeric SMILES |
[2H]C(=C1CC/C=C(\CC[C@@H]2[C@@H]1CC2(C)C)/C)[2H] |
Canonical SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.